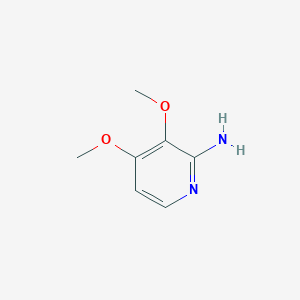
3,4-Dimethoxypyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxypyridin-2-amine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of two methoxy groups attached to a pyridine ring, specifically at the 3 and 4 positions, and an amine group at the 2 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxypyridin-2-amine typically involves the following steps:
Addition Reaction:
Condensation Reaction: The product from the addition reaction undergoes condensation with cyanamide in the presence of a sour agent.
Cyclization Reaction: The intermediate product is then subjected to cyclization using a Lewis acid protective agent and dry hydrogen chloride gas.
Methoxylation Reaction: The final step involves methoxylation using methanol and sodium hydroxide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and selectivity. The process involves the use of environmentally friendly reagents and conditions to minimize waste and pollution .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Aplicaciones Científicas De Investigación
3,4-Dimethoxypyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxypyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
4,5-Dimethoxypyridin-3-amine: Another derivative with methoxy groups at different positions.
Uniqueness: 3,4-Dimethoxypyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3,4-dimethoxypyridin-2-amine |
InChI |
InChI=1S/C7H10N2O2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3,(H2,8,9) |
Clave InChI |
YFBUYFWXOBCBJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



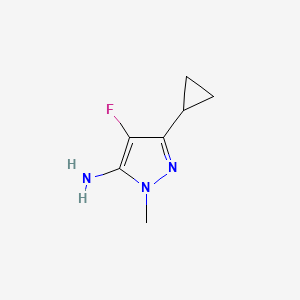




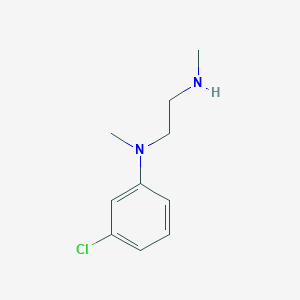
![2-[2-[(2-Chloro-4-fluoro-phenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13526415.png)
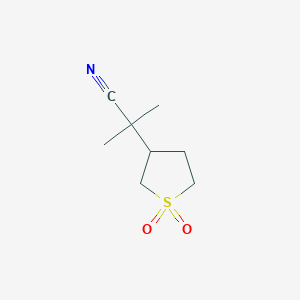
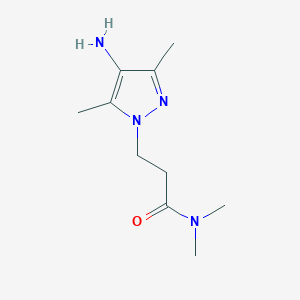
![3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate](/img/structure/B13526433.png)
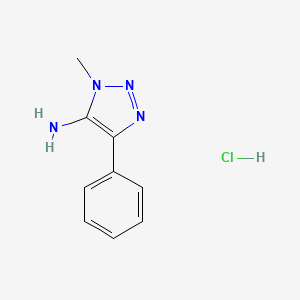
![5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid](/img/structure/B13526455.png)
![Benzothiazole, 2-[(aminooxy)methyl]-](/img/structure/B13526461.png)
